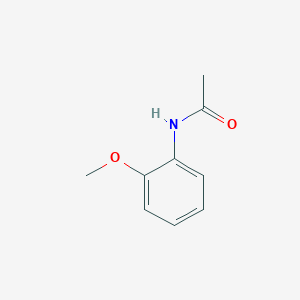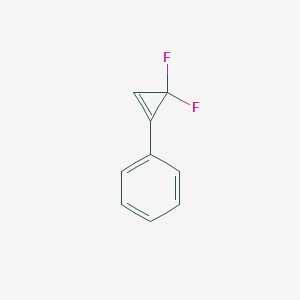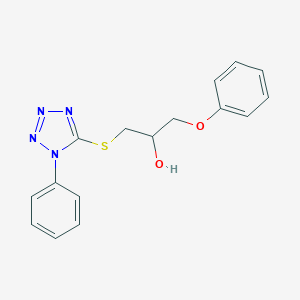
1-Phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTSP, and it is a sulfanyl alcohol derivative of tetrazole. PTSP has been studied for its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of PTSP is not fully understood, but it is believed to involve the interaction of the compound with the active site of the target enzyme. PTSP is thought to bind to the enzyme through its tetrazole ring and form a complex that inhibits the enzyme's activity.
Biochemical and Physiological Effects
PTSP has been shown to have several biochemical and physiological effects. In addition to its enzyme-inhibiting properties, PTSP has been shown to have anti-inflammatory and antioxidant effects. Studies have also suggested that PTSP may have neuroprotective effects and could potentially be used as a therapeutic agent for neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of PTSP for lab experiments is its high yield synthesis method, which makes it readily available for research purposes. However, one limitation of PTSP is its potential toxicity, which requires careful handling and experimentation.
未来方向
There are several potential future directions for research on PTSP. One area of interest is the development of PTSP-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the exploration of PTSP's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of PTSP and its potential applications in various fields of scientific research.
Conclusion
In conclusion, PTSP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high yield synthesis method, enzyme-inhibiting properties, and potential therapeutic effects make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of PTSP involves the reaction of 1-phenyltetrazole-5-thiol with 1-chloro-3-(phenoxymethyl)propan-2-ol in the presence of a base. This reaction results in the formation of PTSP as a white solid with a high yield.
科学研究应用
PTSP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of PTSP is in the field of enzyme inhibition. PTSP has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic effects.
属性
CAS 编号 |
133506-57-7 |
|---|---|
分子式 |
C16H16N4O2S |
分子量 |
328.4 g/mol |
IUPAC 名称 |
1-phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C16H16N4O2S/c21-14(11-22-15-9-5-2-6-10-15)12-23-16-17-18-19-20(16)13-7-3-1-4-8-13/h1-10,14,21H,11-12H2 |
InChI 键 |
SQJDUZFJPBJXGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(COC3=CC=CC=C3)O |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(COC3=CC=CC=C3)O |
同义词 |
1-phenoxy-3-(1-phenyltetrazol-5-yl)sulfanyl-propan-2-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



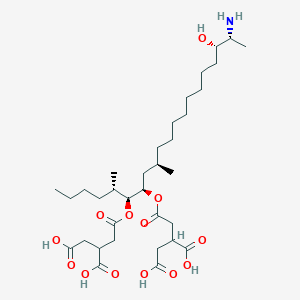
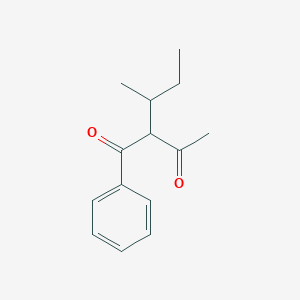
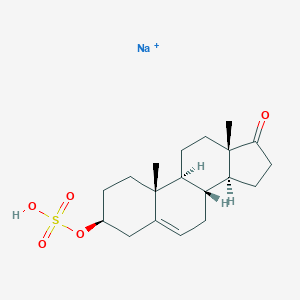


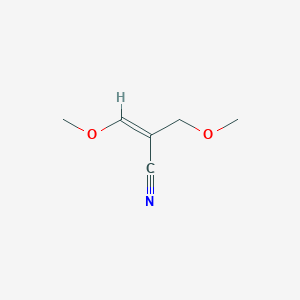
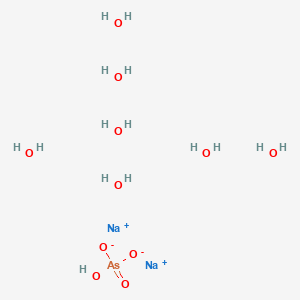

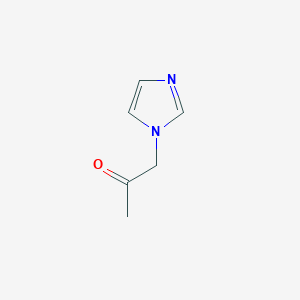
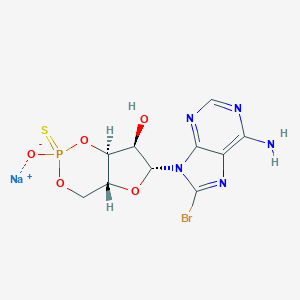
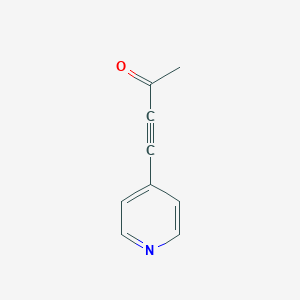
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)
